molecular formula C6H2FIN2 B13692938 6-Fluoro-5-iodopicolinonitrile

6-Fluoro-5-iodopicolinonitrile

Cat. No.: B13692938
M. Wt: 248.00 g/mol
InChI Key: ZSAYMKXDYCUNQK-UHFFFAOYSA-N
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Description

6-Fluoro-5-iodopicolinonitrile is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoropicolinonitrile with iodine in the presence of a base such as lithium diisopropylamide (LDA) at low temperatures (around -78°C) in a solvent like tetrahydrofuran (THF) . This reaction results in the substitution of a hydrogen atom with an iodine atom, forming 6-Fluoro-5-iodopicolinonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-iodopicolinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various aryl or alkyl derivatives of this compound.

    Reduction Products: 6-Fluoro-5-iodo-2-aminopyridine.

    Oxidation Products: 6-Fluoro-5-iodo-2-carboxypyridine.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-iodopicolinonitrile depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through its fluorine and iodine atoms. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The exact pathways involved can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-5-iodopicolinonitrile is unique due to the presence of both fluorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and properties. This combination of substituents allows for versatile chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C6H2FIN2

Molecular Weight

248.00 g/mol

IUPAC Name

6-fluoro-5-iodopyridine-2-carbonitrile

InChI

InChI=1S/C6H2FIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H

InChI Key

ZSAYMKXDYCUNQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)F)I

Origin of Product

United States

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